Annamycin
Übersicht
Beschreibung
Annamycin ist ein Anthracyclin-Antibiotikum, das derzeit wegen seines Potenzials in der Krebsbehandlung untersucht wird. Es ist bekannt für seine Fähigkeit, Topoisomerase II anzugreifen, ein Enzym, das für die DNA-Replikation und -Reparatur entscheidend ist, was es zu einem potenten Antikrebsmittel macht . Im Gegensatz zu anderen Anthracyclinen hat this compound keinen Nachweis für Kardiotoxizität erbracht, was ein bedeutender Vorteil in klinischen Anwendungen ist .
Wissenschaftliche Forschungsanwendungen
Annamycin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung verwendet, um die Mechanismen von Anthracyclin-Antibiotika zu untersuchen . In der Biologie wird this compound verwendet, um die zellulären Prozesse zu untersuchen, die an der DNA-Replikation und -Reparatur beteiligt sind . In der Medizin wird es als Behandlung für verschiedene Krebsarten untersucht, darunter akute myeloische Leukämie und Weichteilsarkome . In der Industrie machen die einzigartigen Eigenschaften von this compound es zu einem wertvollen Werkzeug für die Entwicklung neuer Therapeutika .
Wirkmechanismus
This compound entfaltet seine Wirkung durch Interkalation in die DNA und Hemmung der Aktivität von Topoisomerase II. Dieses Enzym ist für die Auflösung der Torsionsspannung verantwortlich, die während der DNA-Replikation und -Transkription auftritt . Durch Stabilisierung des DNA-Topoisomerase-II-Komplexes verhindert this compound die Religation von DNA-Strängen, was zur Anhäufung von DNA-Brüchen und letztendlich zum Zelltod führt . Dieser Wirkmechanismus macht this compound zu einem potenten Antikrebsmittel mit einem breiten Wirkungsspektrum .
Wirkmechanismus
Target of Action
Annamycin primarily targets DNA topoisomerase II . Topoisomerase II is an enzyme that controls the overwinding or underwinding of DNA during processes like replication and transcription. It plays a crucial role in maintaining the structural integrity of the DNA molecule .
Mode of Action
This compound, belonging to the anthracycline class of drugs, interacts with its target by causing strand breaks in DNA . It forms complexes with DNA by intercalation between base pairs . Furthermore, it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, thereby preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication and transcription process. By causing strand breaks in DNA and inhibiting topoisomerase II activity, this compound disrupts these essential cellular processes, leading to cell death .
Pharmacokinetics
It has been shown in animal models to accumulate in the lungs at up to 30-fold the level of doxorubicin, a commonly prescribed anthracycline .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of DNA replication and transcription processes, leading to cell death . It has demonstrated high anti-cancer activity in preclinical models . Moreover, it has been shown to be a more potent inhibitor of topoisomerase II-alpha and II-beta while remaining inactive against established cardiomyocyte cultures .
Action Environment
This compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown in animal models to have potentially important organotropic (affinity for certain organs) properties . This property allows this compound to accumulate at much higher levels in certain targeted organs, such as the lungs . This organotropic property could potentially enhance the drug’s efficacy in treating diseases like lung metastases .
Biochemische Analyse
Biochemical Properties
Annamycin targets topoisomerase II, causing strand breaks in DNA . It forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex . This prevents the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .
Cellular Effects
This compound has shown high anti-cancer activity and non-cardiotoxic properties . It has been demonstrated to be a more potent inhibitor of topoisomerase II-alpha and II-beta while remaining inactive against established cardiomyocyte cultures . In leukemic CEM cells with wild-type topo II, this compound induced substantial levels of topo II–mediated DNA-protein cross-links .
Molecular Mechanism
This compound exerts its effects at the molecular level by causing strand breaks in DNA . It forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex .
Temporal Effects in Laboratory Settings
This compound has shown to be well-tolerated in animals even at schedules exceeding the therapeutic dosage . Ex vivo pathology examination of the mice confirmed no toxicity to the heart/myocardium . These data are clearly aligned with the lack of drug-related cardiotoxic events in this compound-treated patients in ongoing clinical trials .
Dosage Effects in Animal Models
This compound has shown to be highly effective in animal models. For instance, in the MCA205 fibrosarcoma model, the median survival of L-ANN treated mice was 87.5 days vs. 21 days for the vehicle-treated mice . In the osteosarcoma K7M3 model, the median survival has not been reached due to the high efficacy of L-ANN treatment .
Metabolic Pathways
It is known that this compound targets topoisomerase II, causing strand breaks in DNA .
Transport and Distribution
This compound has been shown in animal models to accumulate in the lungs at up to 30-fold the level of doxorubicin . This suggests that this compound has a unique tissue-organ distribution pattern .
Subcellular Localization
It is known that this compound forms complexes with DNA by intercalation between base pairs , suggesting that it may localize to the nucleus where the DNA resides.
Vorbereitungsmethoden
Die Synthese von Annamycin umfasst mehrere Schritte, darunter die Iodierung einer Vorläuferverbindung und die anschließende Glykosylierung zur Bildung des Endprodukts. Die Reaktionsbedingungen umfassen typischerweise die Verwendung spezifischer Reagenzien und Katalysatoren, um sicherzustellen, dass die gewünschten chemischen Umwandlungen effizient ablaufen . Industrielle Produktionsverfahren für this compound sind so konzipiert, dass diese Synthesewege skaliert werden, während gleichzeitig eine hohe Reinheit und Ausbeute erhalten bleibt .
Analyse Chemischer Reaktionen
Annamycin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von Chinonderivaten führen, während die Reduktion Hydrochinonderivate liefern kann .
Vergleich Mit ähnlichen Verbindungen
Annamycin ist strukturell ähnlich anderen Anthracyclinen wie Doxorubicin und Daunorubicin . Es weist jedoch einige einzigartige Merkmale auf, die es von diesen abheben. Im Gegensatz zu Doxorubicin zeigt this compound keine Kardiotoxizität, was es zu einer sichereren Option für Langzeitbehandlungen macht . Darüber hinaus hat sich gezeigt, dass this compound Multidrug-Resistenzmechanismen überwindet, was eine häufige Einschränkung anderer Anthracycline ist . Dies macht this compound zu einem vielversprechenden Kandidaten für die Behandlung von Krebsarten, die gegen konventionelle Therapien resistent sind .
Eigenschaften
IUPAC Name |
(7S,9S)-7-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-iodo-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25IO11/c1-9-19(30)24(35)18(27)25(37-9)38-13-7-26(36,14(29)8-28)6-12-15(13)23(34)17-16(22(12)33)20(31)10-4-2-3-5-11(10)21(17)32/h2-5,9,13,18-19,24-25,28,30,33-36H,6-8H2,1H3/t9-,13-,18+,19-,24-,25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDNKDMVSINJCG-GKXONYSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=CC=CC=C5C4=O)O)(C(=O)CO)O)I)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25IO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027238 | |
Record name | Annamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Annamycin belongs to the anthracycline class of drugs, and has a pleiotropic mechanism of action where it targets topoisomerase II, causing strand breaks in DNA. Annamycin forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes. | |
Record name | Annamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06420 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
92689-49-1 | |
Record name | Annamycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92689-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Annamycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092689491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Annamycin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06420 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Annamycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901027238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,3S)-3-Glycoloyl-3,5,12-trihydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenyl 2,6-dideoxy-2-iodo-α-L-mannopyranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANNAMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNU299M83Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.